N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

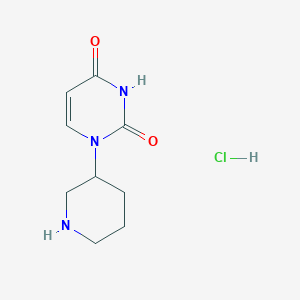

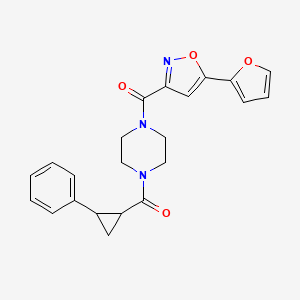

“N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” is a chemical compound . It is a cyclic α,β -unsaturated ketone .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1- yl)-2-oxo-2H-pyran-3-carbonitriles and 4-aryl-2-(amine-1-yl)- 5,6,7,8-tetrahydronaphthalene-1-carbonitriles from simple and readily available α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone .Molecular Structure Analysis

The molecular structure of “N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” could involve consecutive addition−elimination, intramolecular cyclization, and ring opening and closing sequences .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” include a boiling point of 554.5±50.0 °C (predicted) and a density of 1.27±0.1 g/cm3 (predicted) .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Crystal Structures : Compounds related to N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide have been synthesized and their crystal structures analyzed, revealing their formation as centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These structures exhibit supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding, indicating their significance in understanding the molecular assembly and interactions of such compounds (Kranjc et al., 2012).

Antimicrobial Activity

- Antimicrobial Activity of Derivatives : A study on the antimicrobial activity of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, including those structurally related to N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide, showed promising results against various bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Aytemir et al., 2003).

Chemical Transformations

- Transformation with Hydrazines : Research on the transformation of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide with hydrazines in the presence of acidic catalysts highlighted the versatility of these compounds in synthetic chemistry, leading to the formation of new benzamides and potential applications in medicinal chemistry (Vranicar et al., 2003).

Fluorescence Properties

- Fluorescence Emission : A study on new 2-pyrone derivatives, including 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran derivatives, revealed fluorescence emission radiation, indicating their potential application in the development of fluorescent materials and probes (Mizuyama et al., 2008).

Novel Synthesis Methods

- Green Synthesis in Ionic Liquid : The synthesis of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives in ionic liquid showcased a novel, environmentally friendly synthesis method, offering advantages such as operational simplicity, mild conditions, and high yields (Li et al., 2013).

Propiedades

IUPAC Name |

N-(4-methyl-2-oxo-6-phenylpyran-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-13-12-16(14-8-4-2-5-9-14)23-19(22)17(13)20-18(21)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKPRMAJXXYFSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)

![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)

![N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2579179.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2579182.png)

![N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide](/img/structure/B2579184.png)